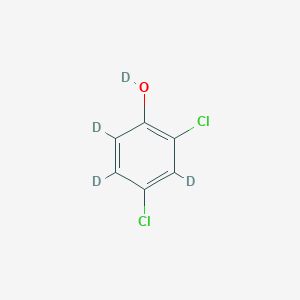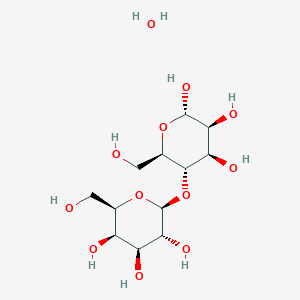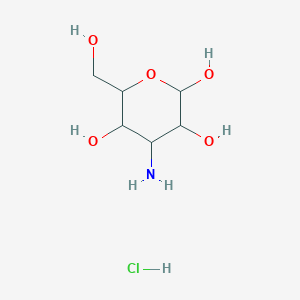
2,4-Dichlorophenol-d4
説明
2,4-Dichlorophenol (2,4-DCP) is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic (pK a = 7.9) . It is produced on a large scale as a precursor to the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
Synthesis Analysis
2,4-DCP is produced by chlorination of phenol . Annual worldwide production is estimated at 88 million pounds . It is also a photo-degradation product of the common antibacterial and antifungal agent triclosan along with the dioxin 2,8-dichlorodibenzo-p-dioxin .Molecular Structure Analysis
The molecular formula of 2,4-Dichlorophenol is C6H4Cl2O . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
A mechanistic study revealed that iodine radicals dominated the degradation of 2,4-DCP by photoactivated periodate, whereas OH and O (3 P) only played a minor role . At pH 5.0, all chlorine atoms in 2,4-DCP were released as chloride ions in the UV/IO4− process, hence reaching a total dechlorination .Physical And Chemical Properties Analysis
2,4-Dichlorophenol is a white solid with a phenolic odor . It has a density of 1.38 g/cm3, a melting point of 43.2 °C, and a boiling point of 210 °C . It is soluble in water at 50 g/L .科学的研究の応用
Toxicology and Environmental Impact Studies
2,4-Dichlorophenol (2,4-DCP) has been the subject of extensive research due to its widespread use in herbicides and the resulting environmental impact. Studies have focused on understanding the toxicology and mutagenicity of 2,4-D, with findings indicating significant interest in occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Degradation and Remediation Techniques
Research has also been conducted on the degradation of 2,4-DCP, exploring various methods for its elimination from water and soil. This includes studies on biodegradation mechanisms and the effectiveness of different degradation methods, offering insights into potential future research directions (Kong Dian-chao, 2013).
Industrial and Agricultural Applications
Further investigations have been made into the use of 2,4-DCP in industrial and agricultural settings. This involves the examination of its dechlorination in aqueous solutions, degradation products, and the development of methodologies for its detection and quantification in various environments, such as soil samples and industrial effluents (Zhang et al., 2020).
Analytical Chemistry and Detection Methods
Analytical chemistry has played a significant role in the study of 2,4-DCP, particularly in the development of methods for its detection and identification. Techniques such as liquid chromatography, high-performance thin-layer chromatography (HPTLC), and spectrophotometry have been utilized to detect 2,4-DCP in various matrices, including biological material and technical material (Patil et al., 2019).
Bioremediation and Environmental Cleanup
Studies on bioremediation have also been significant, exploring the use of fungi and other microorganisms in the degradation and detoxification of 2,4-DCP. This research aims to develop eco-friendly and cost-effective alternatives to traditional remediation techniques, which can be applied in treating environmental pollution caused by 2,4-DCP (Nikolaivits et al., 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Dichlorophenol-d4 is the plant’s growth system. It acts as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the growth and development of plants by regulating cell elongation .
Mode of Action
2,4-Dichlorophenol-d4 mimics natural auxin at the molecular level . It interferes with normal plant growth, causing uncontrolled, abnormal growth, senescence, and eventually plant death . This compound mainly affects plants in three ways: altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichlorophenol-d4 are those involved in plant growth and development. The compound’s auxin-like activity disrupts normal cell growth and division, leading to abnormal growth patterns . The identification of auxin receptors, auxin transport carriers, transcription factors response to auxin, and cross-talk among phytohormones have shed light on the molecular action mode of 2,4-Dichlorophenol-d4 .
Pharmacokinetics
It is known that the compound is a solid with low volatility and moderate solubility . Once it is dissolved, it volatilizes slowly and adsorbs moderately to organic matter . When present in the soil, it dissolves moderately quickly .
Result of Action
The result of the action of 2,4-Dichlorophenol-d4 is the death of the plant. The compound’s interference with normal plant growth leads to abnormal growth patterns, which eventually result in the plant’s death .
Action Environment
The action of 2,4-Dichlorophenol-d4 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the presence of other substances in the environment . Additionally, the compound’s stability and efficacy can be influenced by environmental conditions such as temperature and pH .
特性
IUPAC Name |
1,3-dichloro-2,4,5-trideuterio-6-deuteriooxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1D,2D,3D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWRUODUSTPEG-MSWVZFBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])Cl)[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661914 | |
| Record name | 2,4-Dichloro(O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenol-d4 | |
CAS RN |
202656-12-0 | |
| Record name | 2,4-Dichloro(O-~2~H_4_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(4-Tolyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1499844.png)

![Ethyl 6-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1499849.png)
![Methyl 5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1499850.png)


![Diphenylmethyl (2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda~6~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1499853.png)




![Hexahydro-pyrrolo[3,2-B]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1499861.png)